molecular formula C19H29N5S B6435265 4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine CAS No. 2549001-10-5

4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine

Numéro de catalogue: B6435265
Numéro CAS: 2549001-10-5
Poids moléculaire: 359.5 g/mol
Clé InChI: QOKHCXVKTWVBFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine (CAS: 2549001-10-5) is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group, a methyl group, and a piperazine ring linked to a 2,4-dimethylthiazole moiety. Its molecular formula is C₁₉H₂₉N₅S, with a molecular weight of 359.5 g/mol . The compound’s unique architecture—combining pyrimidine, piperazine, and thiazole rings—imparts distinct physicochemical properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications.

Propriétés

IUPAC Name

5-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5S/c1-13-16(25-15(3)20-13)12-23-7-9-24(10-8-23)18-11-17(19(4,5)6)21-14(2)22-18/h11H,7-10,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKHCXVKTWVBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine (CAS Number: 2415599-47-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula: C18H27N5S
  • Molecular Weight: 345.5 g/mol
  • Structure: The compound features a pyrimidine core substituted with a tert-butyl group and a piperazine moiety linked to a thiazole ring.

Antibacterial Activity

Research indicates that 4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine exhibits significant antibacterial properties against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 4 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Mechanism of Action: The antibacterial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

The compound has also been evaluated for its antifungal properties.

Key Findings:

  • Activity Against Fungi: In vitro assays demonstrated effectiveness against Candida species, with IC50 values indicating potent antifungal activity .
  • Structure–Activity Relationship (SAR): Modifications in the thiazole and piperazine moieties have been shown to enhance antifungal efficacy, suggesting that structural optimization could yield more potent derivatives .

Anticancer Activity

The potential anticancer properties of this compound are under investigation.

Key Findings:

  • Cell Line Studies: Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values were reported in the micromolar range .
  • Mechanism of Action: The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Case Studies

Several case studies highlight the biological activity of the compound:

StudyFocusFindings
Pendergrass et al. (2024)AntibacterialDemonstrated MIC values against MRSA; suggested structural modifications for enhanced activity .
BenchChem Report (2024)AntifungalReported IC50 values against Candida species; emphasized SAR for optimization.
ACS Journal (2025)AnticancerShowed cytotoxicity in breast cancer cell lines; discussed pathways involved in apoptosis induction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine can be contextualized by comparing it to analogs with shared or divergent motifs. Below is a detailed analysis:

Structural Analogues with Thiazole/Oxazole Variations

  • 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine Key Difference: Replaces the 2,4-dimethylthiazole with a 3-methyloxazole ring. Oxazoles are generally less lipophilic than thiazoles, which may influence bioavailability .

Pyrimidine/Pyridazine Core Modifications

  • 3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine Key Difference: Pyridazine replaces the pyrimidine core. This structural shift may also alter binding kinetics to biological targets .

Fluorinated and Aromatic Substitutions

  • 4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine Key Difference: Incorporates a 5-fluoro substituent and a 4-methoxyphenyl group. Impact: Fluorination often improves metabolic stability and bioavailability by resisting oxidative degradation.

Functional Group Variations in Piperazine-Linked Compounds

  • Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : Contains a tetrahydropyrimidine scaffold and a 3-chlorophenyl-piperazine moiety.
    • Impact : The saturated tetrahydropyrimidine ring reduces planarity, possibly limiting intercalation with DNA or proteins. The 3-chlorophenyl group may enhance halogen bonding with targets, a feature absent in the thiazole-methyl derivative .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine Pyrimidine Thiazole, tert-butyl, methyl 359.5 High lipophilicity; potential kinase inhibition
4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine Oxazole, tert-butyl, methyl 345.4 Reduced lipophilicity vs. thiazole analog; improved solubility
4-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine Pyrimidine Thiazole, fluoro, 4-methoxyphenyl 413.5 Enhanced metabolic stability; potential anticancer activity
3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine Pyridazine Thiazole, tert-butyl 358.5 Increased polarity; altered target selectivity
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 3-Chlorophenyl, 4-methoxyphenyl, ester 487.9 Halogen bonding potential; saturated core may limit planar interactions

Research Findings and Implications

  • Thiazole vs. Oxazole analogs may offer better solubility for aqueous environments .
  • Fluorination : The 5-fluoro derivative’s improved stability suggests utility in prolonged therapeutic regimens, though fluorine’s electronegativity could alter binding kinetics .
  • Piperazine Flexibility : The piperazine linker’s conformational flexibility allows diverse spatial arrangements, enabling interactions with varied biological targets. Substituents on the piperazine (e.g., chlorophenyl vs. thiazole-methyl) dictate specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.